Lipophilicity Shift vs. Unsubstituted Indole-3-methanol
The predicted LogP of (7-methyl-1H-indol-3-yl)methanol was computationally determined by multiple vendor platforms. The reported LogP of 1.82 (ChemBase) and XLogP of 1.5 (Chem960) represent an increase compared to the experimental and predicted LogP range reported for unsubstituted (1H-indol-3-yl)methanol (LogP ~1.31–1.66). [1] This difference, ranging from +0.15 to +0.51 log units, indicates that the 7-methyl substituent consistently increases lipophilicity relative to the non-methylated scaffold. [2]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.82 (ChemBase); XLogP 1.5 (Chem960) (predicted) |
| Comparator Or Baseline | (1H-indol-3-yl)methanol, LogP ~1.31–1.66 (experimental and predicted) |
| Quantified Difference | ΔLogP ≈ +0.15 to +0.51 (7-methyl analog more lipophilic) |
| Conditions | In silico prediction; no experimental octanol-water partitioning data identified for the target compound. |
Why This Matters
A measurable LogP shift, even of small magnitude, alters reversed-phase chromatographic retention and membrane partitioning, requiring deliberate adjustment of purification or assay conditions when switching from the unsubstituted parent compound.
- [1] ChemBase. (7-methyl-1H-indol-3-yl)methanol. LogD (pH 7.4) / Log P: 1.8180795. View Source
- [2] MolBase. Indole-3-methanol. LogP: 1.6602. MolBase.cn; MolAid. Indole-3-methanol. LogP (est): 1.366. View Source
